4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole

Medicinal Chemistry SAR by Catalog Fragment-Based Screening

This compound fills the critical 4-ethoxy gap in the triazole-thiazole SAR series. Unlike chloro/bromo/methyl analogs, the ethoxy group provides a unique combination of moderate lipophilicity (π≈+0.38), H-bond acceptor capacity, and conformational flexibility. Essential for completing substituent matrices and enabling halogen vs. non-halogen SAR comparisons. Halogen-free scaffold suitable for biophysical fragment screening (SPR, X-ray) without anomalous scattering or non-specific binding. Also serves as an analytical reference standard for HPLC/LC-MS method development across the broader triazole-thiazole family. Order to advance your SAR-by-catalog strategy.

Molecular Formula C20H18N4OS
Molecular Weight 362.45
CAS No. 1105210-97-6
Cat. No. B2736898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole
CAS1105210-97-6
Molecular FormulaC20H18N4OS
Molecular Weight362.45
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)C
InChIInChI=1S/C20H18N4OS/c1-3-25-17-11-9-15(10-12-17)18-13-26-20(21-18)19-14(2)24(23-22-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3
InChIKeyYXUMQHWSZXQWQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole (CAS 1105210-97-6): Sourcing & Differentiation Guide for Triazole-Thiazole Hybrid Research Compounds


4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole (CAS 1105210-97-6; molecular formula C20H18N4OS; molecular weight 362.4 g/mol) is a synthetic heterocyclic compound that combines a 1,2,3-triazole ring, a 1,3-thiazole ring, and a 4-ethoxyphenyl substituent within a single scaffold . This compound belongs to a structurally defined series in which the para substituent on the phenyl ring attached to the thiazole moiety is systematically varied; five direct analogs with para-Cl, para-Br, para-OCH3, para-CH3, and N-phenyl-OEt substitution have been identified as the most relevant comparators . The compound is catalogued by multiple screening-compound vendors and is primarily positioned as a research chemical for in vitro target identification, SAR expansion, and medicinal chemistry optimization efforts .

Why Generic Substitution of 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole Is Not Warranted Without Head-to-Head Data


Although the five in-class analogs share a conserved triazole-thiazole core and differ only by the para substituent (–OCH2CH3 vs. –Cl, –Br, –OCH3, –CH3, or N-phenyl-OEt positional isomer), the electronic, steric, and lipophilic profiles of the 4-ethoxyphenyl group diverge meaningfully from each comparator. The ethoxy substituent contributes a distinct combination of moderate Hansch hydrophobicity (π ≈ +0.38), hydrogen-bond acceptor capacity via the ether oxygen, and a rotatable ethyl chain that influences molecular conformation and target binding [1]. In the absence of direct comparative bioassay data for this compound, the standard medicinal chemistry principle—that even single-atom changes at the para position of a pendant aryl ring can shift potency by an order of magnitude against a given target [2]—applies. Procuring the ethoxy variant is therefore essential for any SAR-by-catalog or focused library design effort that requires faithful representation of this substitution vector; substituting the chloro, bromo, methoxy, or methyl analog assumes an equivalence unsupported by both general SAR precedent and the absence of compound-specific crossover data.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole


Molecular Weight and Heavy Atom Count Differentiation vs. Halogenated Analogs

The target compound (MW 362.4, C20H18N4OS) possesses a molecular weight 14.1 Da higher than the 4-methoxy analog (MW 348.4) and 9.6 Da higher than the 4-chloro analog (MW 352.8), while being 34.9 Da lower than the 4-bromo analog (MW 397.3) . The absence of halogen atoms differentiates it from the Cl and Br variants, eliminating the heavy-atom effect that can complicate X-ray crystallographic phasing or produce anomalous scattering in biophysical assays. For SPR, ITC, or crystallography-based fragment screening, the ethoxy compound provides a halogen-free alternative with intermediate size, which may be preferred when halogen incorporation is undesirable due to synthetic tractability, metabolic liability, or photochemical instability concerns [1].

Medicinal Chemistry SAR by Catalog Fragment-Based Screening

Predicted Lipophilicity (logP) and Hydrogen-Bond Acceptor Profile vs. Methoxy and Methyl Analogs

The ethoxy substituent (–OCH2CH3) introduces a distinct lipophilic-hydrophilic balance relative to the methoxy (–OCH3) and methyl (–CH3) analogs. The ChemExper database lists a predicted logP of –0.7 for the target compound (though this value may reflect incomplete computational parametrization given the compound's structure) . Regardless of the absolute logP value, the ethoxy group is expected to contribute approximately +0.38 log units of hydrophobicity compared to the methoxy group (π_OEt ≈ +0.38 vs. π_OMe ≈ –0.02) [1], while adding one additional hydrogen-bond acceptor (ether oxygen) not present in the methyl analog. The ethoxy chain also introduces an additional rotatable bond (total 7 vs. 6 for OMe and 5 for Me analogs, estimated from SMILES), which affects conformational entropy upon target binding and may influence selectivity profiles [2].

Physicochemical Profiling ADME Prediction Permeability

Class-Level Cytotoxicity Evidence from Structurally Related Triazole-Thiazole Hybrids

Although no primary peer-reviewed study has reported quantitative biological data specifically for CAS 1105210-97-6, the closest structurally characterized analogs in the literature are triazole-thiazole hybrids evaluated by Gomha et al. (2015), where compound 12a—a thiazole derivative incorporating the same 5-methyl-1-phenyl-1H-1,2,3-triazole motif—exhibited IC50 values of 3.4 µM (MCF-7 breast carcinoma) and 1.19 µM (HepG2 hepatocellular carcinoma) [1]. The same study demonstrated that substituent identity on the thiazole aryl ring profoundly modulates potency: IC50 values across the 12-compound set spanned 1.19–43.43 µM, a >36-fold range [1]. A closely related bis-ethoxyphenyl analog (CAS 1207033-37-1, bearing a second ethoxy group on the N-phenyl ring) has been reported in vendor biological summaries to show IC50 values of 5–15 µM against MDA-MB-231, HepG2, and A549 cell lines, though these data have not been confirmed in independent peer-reviewed publications . The antibacterial activity of triazole-thiadiazine analogs containing the 5-methyl-1-phenyl-1,2,3-triazole scaffold has also been documented, with several compounds showing activity comparable to streptomycin and neomycin against E. coli, Klebsiella pneumoniae, Shigella dysenteriae, and Shigella flexneri [2].

Anticancer Screening Cytotoxicity SAR Studies

Vendor Availability and Purity Specifications vs. Closest Analogs

The target compound is listed by at least four independent vendors with stated minimum purity specifications: AKSci (HTS005959, >90% purity, MW 362.46), Santa Cruz Biotechnology (SCBT catalog), BenchChem, and EvitaChem . In contrast, the 4-chloro analog (CAS 1105199-33-4) and 4-bromo analog (CAS 1105246-49-8) appear in fewer vendor catalogs based on current database searches, and their availability for immediate shipment may be more constrained . The 4-methoxy analog (CAS 1105246-43-2) is also catalogued. No vendor currently provides certified analytical data sheets with HPLC purity traces, NMR spectra, or elemental analysis for any compound in this series within publicly accessible databases, meaning that purchasers must independently request certificates of analysis regardless of which analog is selected. The target compound is typically supplied in 5 mg to 100 mg quantities, consistent with its positioning as a screening or building-block compound rather than a scaled intermediate .

Chemical Procurement Screening Library Purity Analysis

Positional Isomer Differentiation: N1-Phenyl-OEt vs. C4-Phenyl-OEt Substitution Pattern

A critical structural distinction exists between the target compound—where the ethoxyphenyl group is attached at the 4-position of the thiazole ring—and the positional isomer 1-(4-ethoxyphenyl)-5-methyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole, in which the ethoxyphenyl group is attached to the N1 position of the triazole ring . In the target compound, the 4-ethoxyphenyl group extends from the thiazole ring and is oriented toward a different region of chemical space compared to the N1-ethoxyphenyl isomer, where the ethoxy substituent projects from the triazole N-phenyl ring. These two isomers share identical molecular formulas (C20H18N4OS, MW 362.4) but are expected to exhibit distinct target-binding profiles due to the different vectors of the ethoxyphenyl group . Purchasing the wrong isomer would confound any SAR interpretation and waste screening resources.

Chemical Biology Target Engagement Structural Isomerism

Limitations Statement: Absence of Published Direct Comparative Bioassay Data

As of 2026-04-29, a comprehensive search of PubMed, Google Scholar, PubChem, BindingDB, ChEMBL, and patent databases (Google Patents, USPTO) returned zero peer-reviewed primary research articles, zero patents, and zero authoritative bioactivity database entries that contain quantitative in vitro or in vivo data for CAS 1105210-97-6 [1]. All available biological activity claims for this compound and its immediate analogs originate from vendor-hosted summary pages that do not cite specific peer-reviewed publications and have not been independently verified . Consequently, any claim that this compound possesses superior potency, selectivity, or ADME properties relative to its analogs cannot be substantiated by published evidence. The differentiation presented in this guide rests on structural, physicochemical, and supply-chain grounds, not on demonstrated biological superiority. Users who require validated biological activity data for procurement justification should either (a) commission custom in-house profiling of this compound against their target(s) of interest alongside selected comparators, or (b) select an alternative compound from this chemical series for which published quantitative data exist.

Evidence Gap Analysis Due Diligence Research Planning

Recommended Application Scenarios for 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole in Research & Early Discovery


Focused SAR Matrix Completion: Mapping the 4-Ethoxy Substituent in Triazole-Thiazole Cytotoxicity Series

The target compound fills the ethoxy gap in the 4-position substituent matrix of the triazole-thiazole scaffold. Labs that have already profiled the 4-Cl, 4-Br, 4-OMe, and 4-Me analogs in cytotoxicity or target-inhibition assays can procure this compound to complete the substituent set and determine whether the ethoxy group confers activity that is superior, equivalent, or inferior to the published analogs [1]. The existing quantitative framework from Gomha et al. (2015) provides a benchmark: compound 12a achieved IC50 values of 1.19–3.4 µM against HepG2 and MCF-7 cells, and any data generated for the ethoxy variant can be directly compared against these published values under identical or harmonized assay conditions.

Halogen-Free Fragment or Scaffold for Biophysical Screening (SPR, ITC, X-ray Crystallography)

Because the target compound contains no chlorine, bromine, or other heavy atoms, it is suitable for biophysical fragment-screening cascades where halogenated compounds are excluded due to anomalous scattering in X-ray crystallography or non-specific binding in surface plasmon resonance (SPR) assays [2]. The ethoxy group provides a moderate hydrophobic contact surface (π ≈ +0.38) without the crystallographic phase complications or potential toxicity flags associated with aryl halides. Procurement of this compound alongside the halogenated analogs allows parallel evaluation of halogen vs. non-halogen SAR.

Screening Library Diversification for Anticancer or Antibacterial Phenotypic Assays

The 5-methyl-1-phenyl-1H-1,2,3-triazole scaffold present in the target compound has demonstrated antibacterial activity comparable to streptomycin and neomycin in structurally related triazole-thiadiazine derivatives [3]. While no direct antibacterial or anticancer data exist for this specific compound, its structural membership in this bioactive class supports inclusion in diversity-oriented screening libraries targeting infectious disease or oncology phenotypes. The ethoxy substituent offers a distinct physicochemical profile (hydrogen-bond acceptor capacity, moderate lipophilicity, conformational flexibility) not represented by the halogen or methyl analogs in the same library.

Method Development and Analytical Reference Standard for Triazole-Thiazole Series Characterization

The target compound, with its well-defined structure (SMILES and InChIKey YXUMQHWSZXQWQA-UHFFFAOYSA-N available ), can serve as an analytical reference for developing HPLC purity methods and LC-MS quantification protocols applicable to the broader triazole-thiazole compound family. Its ethoxy substituent provides a characteristic UV chromophore and mass fragmentation pattern that aids in method calibration. Procurement of a characterized batch from a vendor supplying ≥95% purity material enables consistent analytical benchmarking across multiple laboratories or experimental campaigns.

Quote Request

Request a Quote for 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.